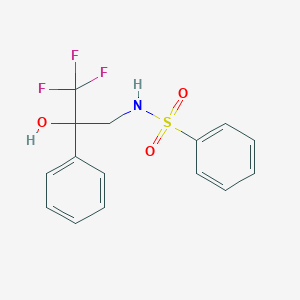
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14F3NO3S and its molecular weight is 345.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Contaminants and Fate
Occurrence, Fate, and Behavior in Aquatic Environments Research has identified certain chemicals, closely related to the structural characteristics of the compound , that are used extensively in consumer products and have been detected in aquatic environments. These studies focus on the environmental persistence, potential toxic effects, and the degradation processes of these compounds in water bodies. For instance, parabens, which share similar phenolic properties, have been reviewed for their occurrence and behavior in aquatic settings. These compounds, despite wastewater treatments, persist in low concentrations in effluents and surface waters due to continuous introduction from consumer products (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological and Biological Applications
Biological Significance of Heterocyclic Compounds Heterocyclic compounds bearing a triazine scaffold, which shares a similarity with the target molecule in terms of containing nitrogen atoms and a hydrophobic character, have been extensively studied for their wide spectrum of biological activities. These activities include antibacterial, antifungal, anticancer, and antiviral properties. The review of these compounds highlights their potential as core moieties for the development of future drugs (Verma, Sinha, & Bansal, 2019).
Chemical Synthesis and Stability
Degradation Processes and Stability of Nitisinone A study focused on nitisinone, a compound with a structural resemblance in terms of the trifluoromethyl group and its pharmacological relevance, explores its stability under various conditions and identifies its degradation products. This research is crucial for understanding the chemical properties and potential applications of similar compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Environmental and Health Risk Assessments
Toxicities and Ecological Risks of Organic Compounds Studies on compounds like benzophenone-3, which shares functional groups and reactivity similar to the compound of interest, provide insight into the environmental and health risks associated with the widespread use of certain organic compounds in consumer products. The research highlights the importance of understanding the ecological impacts and potential human health risks of these chemicals (Kim & Choi, 2014).
Eigenschaften
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c16-15(17,18)14(20,12-7-3-1-4-8-12)11-19-23(21,22)13-9-5-2-6-10-13/h1-10,19-20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVXVVMTFTWEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877663.png)
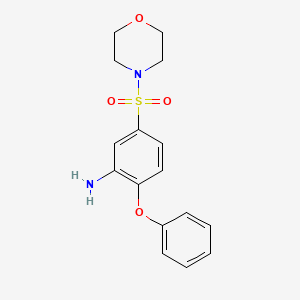
![2,5-dichloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]benzamide](/img/structure/B2877666.png)
![N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-4-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2877667.png)
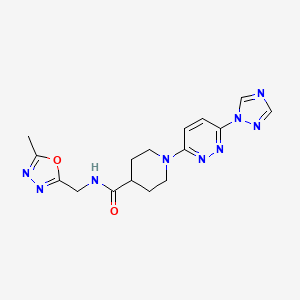
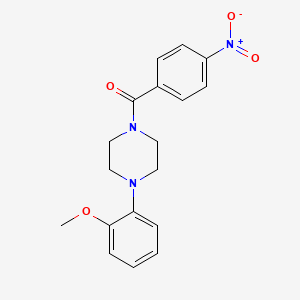

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877678.png)

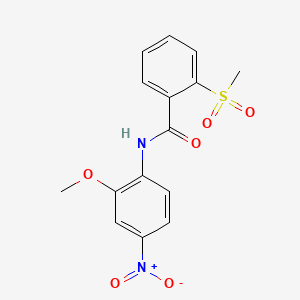
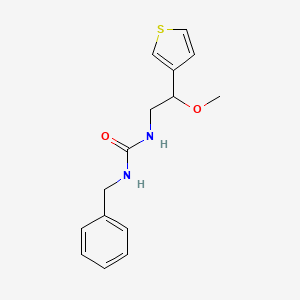
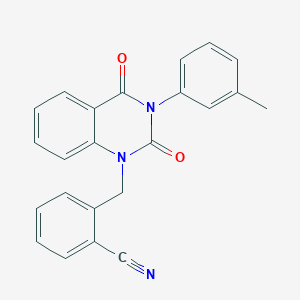

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2877685.png)
